molecular formula C10H14N2O3 B8025970 2-Butoxy-3-methyl-5-nitropyridine

2-Butoxy-3-methyl-5-nitropyridine

Cat. No.: B8025970
M. Wt: 210.23 g/mol
InChI Key: RIPLQKXXEIGKKW-UHFFFAOYSA-N
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Description

2-Butoxy-3-methyl-5-nitropyridine is an organic compound with the molecular formula C10H14N2O3 It is a derivative of pyridine, characterized by the presence of butoxy, methyl, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butoxy-3-methyl-5-nitropyridine typically involves the nitration of 2-butoxy-3-methylpyridine. The nitration reaction can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Butoxy-3-methyl-5-nitropyridine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Conversion to 2-butoxy-3-methyl-5-aminopyridine.

    Reduction: Formation of 2-butoxy-3-methyl-5-aminopyridine.

    Substitution: Formation of various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

2-Butoxy-3-methyl-5-nitropyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in pharmaceuticals due to its structural similarity to biologically active pyridine derivatives.

    Industry: Utilized in the production of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 2-Butoxy-3-methyl-5-nitropyridine involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to a biological response. The nitro group can undergo reduction to form reactive intermediates that can further interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    2-Butoxy-3-methylpyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.

    3-Methyl-5-nitropyridine: Lacks the butoxy group, which may affect its solubility and reactivity.

    2-Butoxy-5-nitropyridine: Similar structure but with different substitution pattern, leading to different chemical properties.

Uniqueness

2-Butoxy-3-methyl-5-nitropyridine is unique due to the combination of butoxy, methyl, and nitro groups on the pyridine ring. This specific substitution pattern imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-butoxy-3-methyl-5-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-3-4-5-15-10-8(2)6-9(7-11-10)12(13)14/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIPLQKXXEIGKKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=NC=C(C=C1C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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